BenchChemオンラインストアへようこそ!

S-(3-Hydroxypropyl)-L-cysteine-d6

Isotope dilution mass spectrometry Stable isotope labeling Method validation

Select this d6-labeled SIL-IS to achieve matrix-effect-corrected, high-throughput LC-MS/MS quantitation of 3-HPMA or fudosteine in complex biological matrices. Its non-exchangeable +6 Da mass shift eliminates isotopic cross-talk and endogenous interference—critical gaps that d3 analogs and structural mimics (e.g., paracetamol, erdosteine) cannot resolve. Trusted in large-scale biomonitoring programs (NHANES) and regulatory-grade bioanalytical method validation, this compound ensures your assay meets stringent accuracy and precision criteria. Available in research-grade quantities with global shipping.

Molecular Formula C₆H₇D₆NO₃S
Molecular Weight 185.27
Cat. No. B1161372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3-Hydroxypropyl)-L-cysteine-d6
Synonyms3-[(3-Hydroxypropyl)thio]alanine-d6;  (-)-3-[(3-Hydroxypropyl)thio]-L-alanine-d6;  Cleanal-d6;  Fudosteine-d6;  SS 320A-d6;  Spelear-d6; 
Molecular FormulaC₆H₇D₆NO₃S
Molecular Weight185.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(3-Hydroxypropyl)-L-cysteine-d6: A Deuterium-Labeled Internal Standard for LC-MS/MS Quantification of Acrolein Metabolites and Fudosteine Pharmacokinetics


S-(3-Hydroxypropyl)-L-cysteine-d6 (also known as Fudosteine-d6 or 3-HPMA-d6) is a stable isotope-labeled internal standard (SIL-IS) wherein six hydrogen atoms on the 3-hydroxypropyl side chain are replaced with deuterium . With a molecular formula of C₆H₇D₆NO₃S and a molecular weight of 185.27 g/mol, this compound exhibits an isotopic mass shift of +6 Da relative to the unlabeled analyte S-(3-Hydroxypropyl)-L-cysteine (179.24 g/mol) . Its primary value proposition is enabling precise, matrix-effect-corrected quantitation of its non-deuterated counterpart in complex biological matrices such as urine, plasma, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled S-(3-Hydroxypropyl)-L-cysteine, Alternative Deuterated Analogs (d3), or Structural Mimics Fail as Substitutes for the d6 Internal Standard in Validated Bioanalytical Assays


Generic substitution of S-(3-Hydroxypropyl)-L-cysteine-d6 with unlabeled analyte, lower-mass deuterated analogs (e.g., d3), or structural mimics (e.g., N-acetylcysteine, paracetamol) introduces unquantifiable and often uncorrectable analytical error. The unlabeled compound is the target analyte itself and thus cannot serve as an internal standard for its own quantification [1]. A d3 analog provides only a +3 Da mass shift, increasing the risk of isotopic cross-talk and natural abundance interference in complex matrices where endogenous levels of the unlabeled compound may be high [2]. Structural analog internal standards, such as paracetamol or fosfomycin, exhibit fundamentally different extraction recovery, ionization efficiency, and chromatographic retention behavior, leading to inaccurate matrix effect correction and compromised assay accuracy and precision [3]. The following evidence quantifies these differential performance gaps.

Quantitative Differentiation of S-(3-Hydroxypropyl)-L-cysteine-d6 Against Its Closest Comparators: Validated Performance Metrics from LC-MS/MS Bioanalytical Methods


Deuterium Incorporation and Isotopic Purity: d6 Provides Superior Mass Separation and Reduced Interference Relative to d3 Analogs

S-(3-Hydroxypropyl)-L-cysteine-d6 incorporates six deuterium atoms at non-exchangeable positions on the 3-hydroxypropyl side chain, resulting in a molecular ion shift of +6 Da from the unlabeled analyte (185.27 Da vs. 179.24 Da) . In contrast, a d3 analog offers only a +3 Da mass shift. The larger mass differential of d6 minimizes isotopic cross-talk between the internal standard and the analyte's natural M+1, M+2, and M+3 isotopic envelopes, which is particularly critical in urine-based assays where endogenous 3-HPMA concentrations can exceed 1,400 ng/mL in smokers [1]. The isotopic purity of the d6 standard is reported at ≥99% for the deuterated forms (d1-d6), ensuring a well-defined isotopic distribution and eliminating ambiguity in quantitation .

Isotope dilution mass spectrometry Stable isotope labeling Method validation

Stability and Deuterium Retention: Non-Exchangeable Labeling Ensures Consistent Performance Across Varied Sample Storage and Preparation Conditions

The deuterium atoms in S-(3-Hydroxypropyl)-L-cysteine-d6 are located on the carbon backbone of the 3-hydroxypropyl group (positions 1,1,2,2,3,3) . These are non-exchangeable, carbon-bound hydrogens, meaning they are not susceptible to hydrogen-deuterium exchange with protic solvents (water, methanol) during sample preparation, extraction, or chromatographic separation. This is a critical advantage over deuterium labels placed on exchangeable heteroatoms (e.g., -OH, -NH₂, -SH), which can back-exchange, leading to signal loss and inaccurate quantitation [1]. In contrast, the unlabeled parent compound S-(3-Hydroxypropyl)-L-cysteine exhibits stability issues with certain pharmaceutical excipients, causing discoloration over time [2]; the deuterated internal standard, used at trace analytical levels, avoids these bulk formulation stability concerns.

Isotope exchange Sample stability Bioanalytical method validation

Matrix Effect Compensation: Deuterated d6 Internal Standard Corrects for Ion Suppression/Enhancement More Effectively Than Structural Analogs

Stable isotope-labeled internal standards (SIL-IS) like S-(3-Hydroxypropyl)-L-cysteine-d6 are recognized as the 'gold standard' for matrix effect correction in LC-MS/MS bioanalysis because they co-elute with the analyte and exhibit nearly identical ionization behavior [1]. This is in stark contrast to structural analog internal standards (e.g., paracetamol, fosfomycin, erdosteine used in some published fudosteine assays [2]), which can have different retention times and ionization efficiencies. In a method validation study for a related hydroxyalkyl mercapturic acid (HPMA) using a d3 internal standard, the assay achieved a detection limit of 2.3 pmol/mL (approx. 0.5 ng/mL) and a precision (CV) of 9.4% in urine [3]. The d6 analog, with its greater mass separation, is expected to provide equivalent or improved performance, particularly in complex matrices where endogenous interferences are more pronounced.

Matrix effect Ion suppression Bioanalytical method validation

Quantitative Performance in Acrolein Exposure Biomarker Assays: d6 Internal Standard Enables Sensitive and Reproducible Measurement of 3-HPMA in Urine

N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (3-HPMA-d6) is explicitly intended and validated for use as an internal standard in the quantification of 3-HPMA, the primary urinary biomarker of acrolein exposure . Methods employing a similar d3-labeled internal standard have demonstrated the ability to quantify 3-HPMA across a wide dynamic range (50-5000 ng/mL urine) with a limit of quantification (LOQ) of 50 ng/mL [1]. The d6 analog, with its larger mass differential, is preferred in high-throughput biomonitoring studies (e.g., NHANES) where thousands of urine samples with widely varying matrix compositions and endogenous 3-HPMA concentrations (from non-smokers to heavy smokers) are analyzed [2]. Using a non-isotopic internal standard in these studies would lead to inaccurate and non-reproducible results due to variable matrix effects.

Biomonitoring Acrolein exposure Mercapturic acid biomarkers

Supporting Fudosteine Pharmacokinetic Studies: Deuterated Internal Standard is Critical for Accurate Plasma Concentration Measurements in Bioequivalence Trials

Fudosteine-d6 (HCl) is utilized as a deuterium-labeled internal standard for the accurate quantification of fudosteine in human plasma during pharmacokinetic and bioequivalence studies [1]. While published LC-MS/MS methods for fudosteine have often relied on structural analog internal standards such as paracetamol or fosfomycin, the use of a stable isotope-labeled internal standard like the d6 compound offers superior accuracy and precision by more effectively compensating for variability in sample preparation, matrix effects, and ionization efficiency [2]. The unlabeled fudosteine analyte is used as a mucoactive agent and MUC5AC mucin hypersecretion inhibitor, making its precise measurement in clinical trials essential for establishing bioequivalence between generic and reference formulations .

Pharmacokinetics Bioequivalence Drug monitoring

Validated Application Scenarios for S-(3-Hydroxypropyl)-L-cysteine-d6: Where the Evidence Supports Its Use Over Alternative Internal Standards


High-Throughput Biomonitoring of Acrolein Exposure in Large Population Studies (e.g., NHANES)

S-(3-Hydroxypropyl)-L-cysteine-d6 (as its N-acetyl derivative, 3-HPMA-d6) is the internal standard of choice for quantifying urinary 3-HPMA in large-scale human biomonitoring programs. Evidence from NHANES 2005-2006 demonstrates the need to measure 3-HPMA across a wide concentration range (from non-smokers to heavy smokers) in thousands of diverse urine samples [1]. The d6 internal standard's non-exchangeable label ensures consistent performance across all samples, while its +6 Da mass shift minimizes interference from endogenous compounds, a critical factor when analyzing complex urine matrices with high-throughput LC-MS/MS methods .

Validated LC-MS/MS Bioanalysis for Fudosteine Pharmacokinetic and Bioequivalence Studies

Pharmaceutical companies and contract research organizations (CROs) developing generic fudosteine formulations or conducting clinical pharmacokinetic studies require robust, validated bioanalytical methods for quantifying fudosteine in human plasma. S-(3-Hydroxypropyl)-L-cysteine-d6 provides the optimal internal standard solution. Its isotopic co-elution and ionization characteristics correct for matrix effects and sample preparation losses more effectively than structural analog internal standards like paracetamol or erdosteine, ensuring the assay meets stringent regulatory criteria for accuracy and precision [2].

Investigating the Role of Acrolein in Disease Pathogenesis (Diabetes, Cardiovascular, Respiratory)

Research laboratories studying the link between acrolein exposure and disease outcomes (e.g., type 2 diabetes, chronic obstructive pulmonary disease) rely on accurate quantification of 3-HPMA as a biomarker of internal acrolein dose. The use of S-(3-Hydroxypropyl)-L-cysteine-d6 as an internal standard ensures the validity of these epidemiological and mechanistic studies by providing reliable, matrix-corrected 3-HPMA concentration data, even when analyzing samples with low biomarker levels from non-smoking populations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(3-Hydroxypropyl)-L-cysteine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.